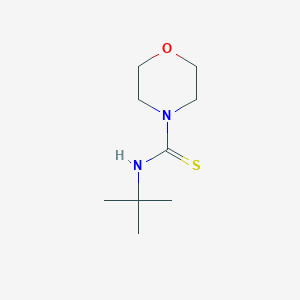

N-tert-butylmorpholine-4-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylmorpholine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS/c1-9(2,3)10-8(13)11-4-6-12-7-5-11/h4-7H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNIHVSHOBMYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Carbothioamide and Morpholine Chemical Classes

N-tert-butylmorpholine-4-carbothioamide is a molecule that integrates two important chemical functionalities: a carbothioamide group and a morpholine (B109124) ring. This unique combination defines its structural characteristics and influences its chemical behavior.

The carbothioamide group, also known as a thiourea (B124793) group, is characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. These compounds are recognized for their diverse biological activities. evitachem.com The presence of both a thiol and a carbonyl group in close proximity contributes to their reactivity and ability to interact with biological molecules. evitachem.com

The morpholine component is a six-membered heterocyclic ring containing both an amine and an ether functional group. wikipedia.org The presence of the ether oxygen withdraws electron density from the nitrogen atom, which makes morpholine and its derivatives, including this compound, less nucleophilic and less basic than similar secondary amines like piperidine. wikipedia.org Morpholine is a common building block in organic synthesis. wikipedia.org

The structure of the related compound, N-tert-Butylmorpholine-4-carboxamide, has been shown to have a morpholine ring in an almost ideal chair conformation, with the central part of the molecule being nearly planar. researchgate.net This provides insight into the likely conformation of this compound.

Fundamental Research Significance and Broader Chemical Relevance

Established Synthetic Pathways for this compound

The synthesis of this compound is primarily achieved through the reaction of morpholine with an appropriate isothiocyanate precursor.

The formation of this compound involves the nucleophilic addition of the secondary amine of the morpholine ring to the electrophilic carbon atom of tert-butyl isothiocyanate. This reaction is a standard method for the synthesis of N,N'-disubstituted thioureas. nih.gov The general mechanism proceeds through a trimolecular or bimolecular pathway, where the amine attacks the isothiocyanate, leading to the formation of the thiourea linkage. chemrxiv.org

The reaction is typically carried out under neutral or slightly basic conditions. In some instances, mechanochemical synthesis, such as ball milling, has been employed for the formation of thioureas from anilines and carbon disulfide, which then react with another amine. nih.gov While specific optimized conditions for this compound are not extensively detailed in the provided results, general procedures for thiourea synthesis can be applied.

Table 1: General Reaction Conditions for Thiourea Formation

| Parameter | Condition | Rationale |

| Reactants | Primary or secondary amine (e.g., morpholine), Isothiocyanate (e.g., tert-butyl isothiocyanate) | The amine acts as the nucleophile and the isothiocyanate as the electrophile. |

| Solvent | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile | To dissolve the reactants and facilitate the reaction without interfering. |

| Temperature | Room temperature to gentle heating | The reaction is often facile at room temperature, but heating can increase the rate. |

| pH | Neutral to slightly basic (pH 9-11 for reaction with amines) researchgate.net | Basic conditions can deprotonate the amine, increasing its nucleophilicity. |

| Catalyst | Often not required, but amine bases can catalyze the reaction. rsc.org | The reaction proceeds readily without a catalyst in many cases. |

The morpholine ring is a key structural component, and its synthesis can be achieved through various methods. A common and efficient method involves the conversion of 1,2-amino alcohols. chemrxiv.orgorganic-chemistry.org One green synthesis approach utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). chemrxiv.org This method allows for the selective monoalkylation of the amine, leading to the formation of the morpholine ring. chemrxiv.org

Other methods for synthesizing substituted morpholines include:

The reaction of amino alcohols with α-halo acid chlorides followed by cyclization and reduction. thieme-connect.com

Palladium-catalyzed carboamination of substituted ethanolamine (B43304) derivatives with aryl or alkenyl halides. nih.govnih.gov

Iron(III)-catalyzed diastereoselective synthesis from 1,2-amino ethers and 1,2-hydroxy amines. organic-chemistry.org

The choice of the morpholine precursor is crucial as any substituents on the ring will be incorporated into the final this compound molecule, allowing for the synthesis of a diverse range of analogues.

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogues.

The morpholine ring can be modified to introduce various substituents, which can influence the compound's physicochemical properties. nih.govresearchgate.net Strategies for modifying the morpholine moiety often involve starting with substituted morpholine precursors. For instance, using chiral amino alcohols as starting materials allows for the synthesis of enantiomerically pure substituted morpholines. nih.gov

Table 2: Examples of Substituted Morpholine Synthesis Strategies

| Starting Material | Reagents/Catalyst | Type of Morpholine |

| Enantiopure N-Boc amino alcohols | 1. NaH, allyl bromide 2. TFA 3. Pd-catalyzed N-arylation | cis-3,5-disubstituted morpholines nih.gov |

| Amino alcohols and α-halo acid chlorides | 1. Coupling 2. Cyclization 3. Reduction | Mono-, di-, and trisubstituted morpholines thieme-connect.com |

| N-allyl-β-amino alcohols | Bromine | Chiral (2R,5S)- and (2S,5R)-morpholines banglajol.info |

These substituted morpholines can then be reacted with tert-butyl isothiocyanate to yield the corresponding derivatized N-tert-butylmorpholine-4-carbothioamides.

The carbothioamide linkage is a versatile functional group that can undergo various transformations. For instance, N,N'-disubstituted thioureas can be cyclized with dialkyl acetylenedicarboxylates to form thiazolidinone derivatives. nih.gov This provides a pathway to novel heterocyclic systems based on the this compound scaffold.

Furthermore, the thiourea moiety can be a precursor to other functional groups. While specific transformations for this compound are not detailed, general reactions of thioureas can be considered. These can include oxidation, reduction, or conversion to ureas or guanidines. nih.gov

The synthesis of stereochemically defined analogues is of significant interest. Several stereoselective methods for the synthesis of morpholine derivatives have been developed. These methods often establish the stereocenters on the morpholine ring, which are then carried through to the final carbothioamide product.

Key stereoselective strategies include:

Palladium-catalyzed hydroamination: This has been used for the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. rsc.org

Copper-promoted oxyamination: An intramolecular addition of an alcohol and an intermolecular coupling with an amine across an alkene can produce 2-aminomethyl morpholines with high diastereoselectivity. nih.gov

Reaction of enantiopure epoxides with amino alcohols: This approach leads to enantio- and diastereoselective syntheses of trans-2,5-disubstituted morpholine derivatives. nih.gov

Practical synthesis of chiral 2-morpholines: A resolution of a morpholine amide intermediate can be employed to install a specific stereocenter. acs.org

These stereoselective routes provide access to a diverse range of chiral analogues of this compound, which is crucial for studying structure-activity relationships in various applications.

Elucidation of Reaction Mechanisms in this compound Chemistry

Understanding the pathways through which this compound undergoes chemical change is fundamental to harnessing its synthetic potential. The following subsections explore the primary mechanisms that govern its reactivity.

The thiocarbamoyl group (-(C=S)N<) is a key reactive center in this compound. The sulfur atom, with its available lone pairs of electrons, can act as a nucleophile, while the thiocarbonyl carbon is electrophilic. The synthesis of the title compound itself involves a nucleophilic attack of the nitrogen atom of morpholine on the electrophilic carbon of tert-butyl isothiocyanate. evitachem.com

One of the most characteristic reactions of thioureas is nucleophilic attack by the sulfur atom. For instance, S-alkylation of thiourea derivatives with alkyl halides proceeds via a nucleophilic substitution mechanism to yield isothiouronium salts. In the context of this compound, the sulfur atom can attack an electrophile (E+), leading to the formation of an S-substituted isothiouronium-type intermediate. The bulky tert-butyl group can influence the rate and accessibility of the sulfur for such reactions. evitachem.com

The general mechanism for the nucleophilic attack by the sulfur atom can be depicted as follows:

Scheme 1: Nucleophilic attack by the sulfur atom of this compound.

Where R is the tert-butyl group and NR' is the morpholine moiety.

Conversely, the thiocarbonyl carbon can be the target of nucleophilic attack. This is a common pathway in the reactions of thiourea derivatives with various nucleophiles. The outcome of such reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Examples of Nucleophilic Substitution Reactions in Related Thiourea Systems

| Reactant 1 | Reactant 2 (Nucleophile) | Product Type | Mechanistic Feature |

| Thiourea | Alkyl Halide | S-Alkyl Isothiouronium Salt | Nucleophilic attack by sulfur |

| N,N'-disubstituted Thiourea | Amine | Guanidine Derivative | Nucleophilic attack on thiocarbonyl carbon followed by elimination |

| N-Acylthiourea | Hydrazine | Triazole Derivative | Intramolecular cyclization following nucleophilic attack |

Addition-elimination reactions are fundamental to the chemistry of thiocarbonyl compounds. In these reactions, a nucleophile adds to the thiocarbonyl carbon, forming a tetrahedral intermediate, which then undergoes elimination of a leaving group to form a new product.

While specific studies on this compound are limited, related systems provide insight into potential reaction pathways. For example, the reaction of N,N-disubstituted thioureas with α-keto sulfines has been shown to proceed via a (2+3) cycloaddition, which can be considered a type of addition reaction, followed by further transformations. acs.orgacs.org

A plausible general mechanism for an addition-elimination reaction at the thiocarbonyl group of this compound with a nucleophile (Nu-H) would involve the following steps:

Scheme 2: General Mechanism for Addition-Elimination at the Thiocarbonyl Group.

Nucleophilic Addition: The nucleophile attacks the electrophilic thiocarbonyl carbon, and the pi-electrons of the C=S bond move to the sulfur atom, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming a double bond and eliminating a leaving group. In many cases involving thioureas, this can lead to the cleavage of a C-N bond.

In a specific example involving morpholine, a defluorinative cycloaddition of gem-difluoroalkenes with organic azides was shown to proceed through an addition-elimination intermediate of morpholine and the gem-difluoroalkene. nih.gov This highlights the capability of the morpholine nitrogen to act as a nucleophile in addition-elimination sequences.

Table 2: Plausible Addition-Elimination Scenarios for this compound

| Nucleophile | Intermediate | Potential Product |

| Amine (R-NH2) | Tetrahedral aminothioacetal-like intermediate | Guanidine derivative |

| Hydrazine (H2N-NH2) | Tetrahedral hydrazinothioacetal-like intermediate | Thiocarbohydrazide derivative |

| Hydroxylamine (H2N-OH) | Tetrahedral oxyaminothioacetal-like intermediate | N-Hydroxyguanidine derivative |

Rearrangement reactions can occur in thiourea derivatives, often driven by thermodynamic stability and influenced by steric factors. The bulky tert-butyl group in this compound is expected to play a significant role in any potential rearrangement processes.

A well-known rearrangement in related systems is the Newman-Kwart rearrangement , which involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in O-thiocarbamates to form S-thiocarbamates. organic-chemistry.org While this compound is not an O-thiocarbamate, this reaction highlights the propensity for rearrangements within the broader family of thiocarbonyl-containing compounds. The driving force for such a rearrangement is the formation of a more stable carbonyl (C=O) bond from a thiocarbonyl (C=S) bond.

Studies on the rearrangement of N-alkyl arylsulphonamides have shown that steric hindrance from bulky N-alkyl groups, such as isopropyl or isobutyl, can significantly influence the reaction pathway, favoring rearrangement over competing cyclization reactions. nih.gov This suggests that the tert-butyl group in this compound would likely have a profound effect on the feasibility and outcome of any rearrangement.

A hypothetical rearrangement could involve the migration of the tert-butyl group. However, due to the high activation energy required to form a primary carbocation, such a rearrangement would be unlikely under normal conditions. More plausible rearrangements might involve other parts of the molecule, potentially triggered by the formation of specific intermediates under thermal or catalytic conditions.

Computational studies are a powerful tool for investigating reaction mechanisms, including the structures of transient intermediates and transition states that are difficult to observe experimentally. rsc.orgescholarship.orgresearchgate.net Density Functional Theory (DFT) calculations, for instance, have been used to study the self-aggregation mechanisms of N-alkyl derivatives of urea (B33335) and thiourea, revealing the importance of hydrogen bonding and steric effects. nih.govresearchgate.net Similar computational approaches could provide valuable insights into the potential rearrangement pathways of this compound.

Table 3: Factors Influencing Rearrangement Reactions in Related Systems

| Factor | Influence on Rearrangement | Example System |

| Steric Hindrance | Can favor rearrangement over other pathways by disfavoring intermolecular reactions or alternative intramolecular cyclizations. | N-alkyl arylsulphonamides nih.gov |

| Thermodynamic Driving Force | The formation of more stable bonds (e.g., C=O vs. C=S) can be a powerful driving force. | Newman-Kwart Rearrangement organic-chemistry.org |

| Nature of Migrating Group | The migratory aptitude of different groups varies, influencing the likelihood and rate of rearrangement. | General organic rearrangements |

| Reaction Conditions | Temperature, catalysts, and solvents can all play a critical role in enabling or directing rearrangement processes. | General organic chemistry principles |

Iii. Advanced Spectroscopic and Structural Characterization of N Tert Butylmorpholine 4 Carbothioamide

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. libretexts.org

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For N-tert-butylmorpholine-4-carbothioamide, the molecular formula is C₉H₁₈N₂OS. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₈N₂OS |

| Calculated Exact Mass [M+H]⁺ | 203.1218 |

| Measured Exact Mass [M+H]⁺ | Expected to be within 5 ppm of the calculated value |

In a mass spectrometer, the molecular ion can fragment into smaller, characteristic pieces. Analyzing these fragments provides further evidence for the proposed structure. The presence of sulfur would also introduce a characteristic isotopic pattern for the molecular ion peak, with a notable [M+2]⁺ peak approximately 4.4% of the intensity of the [M]⁺ peak due to the natural abundance of the ³⁴S isotope.

Key predicted fragmentation pathways for this compound include:

α-Cleavage: The most common fragmentation for thioamides involves cleavage of the bonds adjacent to the functional group.

Loss of a tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion at m/z 145. This would be a very prominent peak.

Cleavage of the morpholine (B109124) ring, leading to a fragment corresponding to the [M - C₄H₈O]⁺ ion.

McLafferty Rearrangement: While less common for thioamides, a rearrangement involving the transfer of a gamma-hydrogen could occur.

Loss of H₂S: Fragmentation involving the loss of a hydrogen sulfide (B99878) molecule could lead to a peak at [M - 34]⁺.

The observation of a strong peak corresponding to the tert-butyl cation [C(CH₃)₃]⁺ at m/z 57 would also be highly characteristic.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups. While the complete FTIR spectrum for this compound is not extensively published, analysis of its constituent parts and related compounds allows for the assignment of characteristic vibrational frequencies. synhet.comresearchgate.net

Key functional groups in this compound include the N-H group, the C=S (thione) group, the tert-butyl group, and the morpholine ring. The N-H stretching vibration is typically observed in the range of 3400-3200 cm⁻¹. The position of the C=S stretching vibration can be more complex and is often coupled with other vibrations, but it is generally expected in the region of 1200-1050 cm⁻¹. The morpholine ring will exhibit characteristic C-O-C stretching vibrations, typically around 1100 cm⁻¹, and various C-H stretching and bending modes. The bulky tert-butyl group will show strong C-H stretching bands around 2960 cm⁻¹ and characteristic bending vibrations.

In studies of analogous N-acyl-morpholine-4-carbothioamides, the experimental FTIR spectra have confirmed these assignments. researchgate.net For instance, the N-H stretching vibrations appear as sharp bands, while the thiocarbonyl (C=S) stretching frequency is a key marker for the thioamide functionality. The self-association of related amide molecules through hydrogen bonding has been shown to significantly influence the position of key vibrational bands in their IR spectra. researchgate.net

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3400 - 3200 |

| C-H (tert-butyl) | Stretching | ~2960 |

| C=S (Thione) | Stretching | 1200 - 1050 |

| C-N | Stretching | 1350 - 1250 |

| C-O-C (Morpholine) | Asymmetric Stretch | ~1100 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the skeletal vibrations of the morpholine ring and the C-S bond. spectroscopyonline.com

For this compound, Raman spectroscopy would be expected to show strong signals for the C-S stretching vibration. In studies of similar molecules like 4-(benzenesulfonyl)-morpholine, Raman spectra have been effectively used alongside DFT calculations to assign vibrational modes. scielo.org.mx Such studies reveal that the morpholine ring vibrations are complex, involving ring breathing, stretching, and deformation modes that are sensitive to the substituent on the nitrogen atom.

Raman spectroscopy is also a powerful tool for studying polymorphism, where different crystalline forms of the same compound exhibit distinct lattice vibrations in the low-frequency (terahertz) region of the spectrum. spectroscopyonline.com Although polymorphism has not been reported for this compound, Raman analysis would be the primary technique for its identification and characterization.

X-ray Crystallography for Solid-State Molecular Architecture

While a single-crystal X-ray structure for this compound is not publicly available, the crystal structure of its close analogue, N-tert-butylmorpholine-4-carboxamide (where the sulfur atom is replaced by an oxygen atom), has been determined. researchgate.net This structure provides significant insights into the likely conformation of the target molecule. In N-tert-butylmorpholine-4-carboxamide, the morpholine ring adopts a nearly ideal chair conformation. researchgate.net The central C-N bond connecting the morpholine and the amide group shows a degree of planarity. researchgate.net

Furthermore, extensive crystallographic studies on N-benzoyl-morpholine-4-carbothioamides reveal similar structural features. otago.ac.nz In these analogues, the morpholine ring consistently adopts a chair conformation. The thioamide group (–NH–C(=S)–) is essentially planar. These findings strongly suggest that this compound will also feature a chair-form morpholine ring and a planar thioamide moiety.

Table 2: Crystallographic Data for the Analogue N-tert-Butylmorpholine-4-carboxamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₈N₂O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.334 (2) | researchgate.net |

| b (Å) | 11.237 (2) | researchgate.net |

| c (Å) | 10.158 (2) | researchgate.net |

| β (°) | 109.26 (3) | researchgate.net |

| Volume (ų) | 1111.4 (4) | researchgate.net |

| Z | 4 | researchgate.net |

Data from the closely related oxygen analogue provides a model for the expected crystal parameters of the title compound.

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. In the case of this compound, these interactions are expected to be dominated by hydrogen bonds and van der Waals forces.

In the crystal structure of the analogue N-tert-butylmorpholine-4-carboxamide, molecules are linked into linear chains by N—H···O hydrogen bonds. researchgate.net Additional C—H···O interactions further stabilize this arrangement. researchgate.net For the thioamide series, such as N-benzoyl-morpholine-4-carbothioamides, a rich variety of hydrogen bonds are observed, including strong N—H···O and weaker C—H···S and C—H···O interactions. otago.ac.nz These bonds create complex three-dimensional networks, often forming recognizable ring motifs. otago.ac.nzresearchgate.net

Given the presence of the N-H proton (a hydrogen bond donor) and the sulfur and oxygen atoms (hydrogen bond acceptors), this compound is expected to form robust hydrogen-bonded networks. The thioamide sulfur atom is a good hydrogen bond acceptor, potentially forming N—H···S interactions. The morpholine oxygen can also participate in weaker C—H···O bonds. The bulky tert-butyl groups will primarily engage in weaker van der Waals interactions, which nonetheless play a crucial role in ensuring efficient packing in the crystal lattice. nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov The surface is generated around a molecule, and the color coding indicates the nature and proximity of intermolecular contacts. Accompanying 2D fingerprint plots provide a quantitative summary of these interactions.

For N-benzoyl-morpholine-4-carbothioamides, Hirshfeld analysis has revealed the dominant role of specific contacts in the crystal packing. otago.ac.nz The most significant contributions typically come from H···H contacts, which represent van der Waals forces and can account for over 45% of the surface. otago.ac.nz Contacts involving the heteroatoms are particularly important for understanding the directional forces. H···S/S···H contacts, representing the N-H···S or C-H···S hydrogen bonds, and H···O/O···H contacts are also major contributors. otago.ac.nz

This analysis allows for a detailed breakdown of the forces holding the crystal together. For this compound, a similar analysis would be expected to highlight the prevalence of H···H, H···S, and H···O contacts, providing a quantitative picture of the hydrogen bonding and van der Waals forces discussed in the previous section.

Table 3: Representative Hirshfeld Surface Contact Contributions for an N-acyl-morpholine-4-carbothioamide Analogue

| Contact Type | Contribution (%) |

|---|---|

| H···H | 46.6 |

| H···S/S···H | 17.0 |

| H···C/C···H | 9.0 |

| H···O/O···H | - |

Data from a related N-benzoyl-morpholine-4-carbothioamide illustrates the typical distribution of intermolecular contacts. otago.ac.nz

Iv. Theoretical and Computational Chemistry Investigations of N Tert Butylmorpholine 4 Carbothioamide

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure. These calculations are fundamental to predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a leading method in computational chemistry for its favorable balance of accuracy and computational cost. unimib.it It is particularly well-suited for studying the ground state properties of organic molecules. DFT calculations determine the electron density of a system to derive its energy and, consequently, other properties. Hybrid functionals, such as B3LYP, which combine different exchange and correlation functionals, are often used for organic compounds to achieve high accuracy. unimib.it

For molecules similar to N-tert-butylmorpholine-4-carbothioamide, such as N-Benzoyl-morpholine-4-carbothioamides, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been successfully used to optimize the molecular geometry. researchgate.net Such calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. For the related compound N-tert-butylmorpholine-4-carboxamide, structural analysis has shown that the morpholine (B109124) ring adopts an almost ideal chair conformation. researchgate.net DFT calculations would be expected to confirm a similar low-energy conformation for the thioamide derivative.

Table 1: Representative Ground State Properties from DFT Calculations This table illustrates the type of geometric parameters that would be determined for this compound using DFT calculations. The values are based on expected geometries for thioamides and morpholine rings.

| Parameter | Description | Expected Value |

| Bond Lengths (Å) | ||

| C=S | Carbon-Sulfur double bond | ~1.6 - 1.7 Å |

| C-N (thioamide) | Carbon-Nitrogen single bond | ~1.3 - 1.4 Å |

| N-C (morpholine) | Nitrogen-Carbon single bond | ~1.47 Å |

| C-O (morpholine) | Carbon-Oxygen single bond | ~1.43 Å |

| **Bond Angles (°) ** | ||

| N-C-S | Thioamide group angle | ~120° |

| C-N-C (tert-butyl) | Angle around the amide nitrogen | ~120° |

| C-N-C (morpholine) | Angle within the morpholine ring | ~110° |

| Dihedral Angles (°) | ||

| S=C-N-C | Defines planarity of thioamide | ~180° or 0° |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for understanding electronic structure. However, HF theory neglects the correlation between the motions of electrons, which is a crucial factor for accurate energy and property predictions.

Post-Hartree-Fock methods are a class of techniques developed to systematically improve upon the HF approximation by explicitly including electron correlation. These methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Configuration Interaction (CI), provide more accurate results but at a significantly higher computational cost. For a molecule like this compound, these methods could be used to obtain benchmark energies for different conformations or to study excited states, providing a higher level of theory to validate results from more cost-effective methods like DFT.

Quantum chemical calculations provide detailed information beyond simple geometry and energy. The analysis of molecular orbitals (MOs), atomic charges, and the molecular electrostatic potential (MEP) is crucial for understanding a molecule's reactivity.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. researchgate.net For this compound, the HOMO is expected to have significant contributions from the sulfur and nitrogen lone pairs, while the LUMO would likely be centered on the C=S pi-antibonding orbital.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in the molecule. researchgate.net This information reveals the distribution of electrons and helps identify polar bonds and reactive sites. In this compound, the sulfur atom is expected to carry a significant negative charge, while the thioamide carbon would be electropositive.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides an intuitive map of charge distribution, where regions of negative potential (typically colored red) indicate sites susceptible to electrophilic attack, and regions of positive potential (blue) indicate sites for nucleophilic attack. For this molecule, the MEP would show a region of strong negative potential around the sulfur atom of the thiocarbonyl group, highlighting it as a primary site for interaction with electrophiles or for hydrogen bonding.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the conformational flexibility and dynamic behavior of molecules over time.

This compound has several rotatable bonds and a flexible morpholine ring, leading to multiple possible conformations. Conformational analysis aims to identify the most stable, low-energy arrangement of the atoms.

The morpholine ring can exist in several conformations, with the chair form typically being the most stable. researchgate.net Additionally, rotation around the C(S)-N(morpholine) and C(S)-N(tert-butyl) bonds can lead to different isomers. A potential energy surface (PES) map can be generated by systematically rotating key dihedral angles and calculating the energy of the resulting structure at each point using quantum mechanical or molecular mechanics methods. This mapping reveals the energy barriers between different conformers and identifies the global energy minimum, which corresponds to the most populated conformation at equilibrium.

Table 2: Potential Rotational Isomers for Conformational Analysis

| Dihedral Angle | Description | Possible Conformations |

| C-S-C-N | Rotation of the tert-butyl group | Staggered, Eclipsed |

| S=C-N-C | Rotation around the thioamide C-N bond | syn / anti (or cis / trans) |

| C-N-C-C | Morpholine ring puckering | Chair, Boat, Twist-boat |

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. Instead of calculating electronic structure, MM relies on a "force field"—a set of parameters and potential energy functions that describe the energy of a molecule based on its bond lengths, angles, dihedral angles, and non-bonded interactions. nih.govnih.gov

Commonly used force fields include AMBER, CHARMM, and GROMOS. nih.gov For a novel or specialized molecule like this compound, existing force field parameters may not be adequate. In such cases, a specific force field may need to be developed or validated. This process involves deriving parameters for bond stretching, angle bending, and torsional potentials by fitting them to high-level quantum chemical calculations or experimental data. researchgate.net

Once a reliable force field is established, it can be used to perform Molecular Dynamics (MD) simulations. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insight into the dynamic behavior, conformational changes, and interactions of the molecule in various environments (e.g., in a solvent). researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can map out its conformational landscape, revealing the various shapes the molecule can adopt and the energy barriers between them.

The structure of this molecule is characterized by two main components: the morpholine ring and the N-tert-butyl carbothioamide side chain. The morpholine ring is known to exist predominantly in a stable chair conformation. researchgate.net MD simulations can explore the potential for other, higher-energy conformations like the boat or twist-boat forms and determine their probability under different conditions. Furthermore, significant conformational flexibility exists around the C4-C(S) and C(S)-N bonds. Rotation around these bonds dictates the spatial orientation of the bulky tert-butyl group relative to the morpholine ring, which can significantly influence the molecule's interactions.

Solvation effects, which describe the influence of a solvent on a solute's properties and reactivity, are also critical. MD simulations can be performed using either explicit solvent models, where individual solvent molecules are included in the simulation box, or implicit models, which represent the solvent as a continuous medium. These simulations provide insights into how solvent molecules like water or ethanol (B145695) arrange themselves around the this compound molecule. This includes the potential for hydrogen bonding with the thioamide group and the hydrophobic interactions around the tert-butyl and morpholine ring's hydrocarbon portions. Understanding the solvation shell is crucial for predicting the molecule's solubility and its behavior in a reaction medium.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of new compounds and help assign experimental signals.

Theoretical ¹H and ¹³C NMR Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT), have proven to be reliable for this purpose. The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations can predict the chemical shifts for the distinct protons and carbons in the morpholine ring, the tert-butyl group, and the thioamide moiety. These predictions can help to resolve ambiguities in experimental spectra, especially for complex spin systems or in cases of signal overlap. The accuracy of these predictions is highly dependent on the level of theory, the basis set chosen, and the inclusion of solvent effects.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C=S | 185.0 | N-H | 7.5 (broad s) |

| -C (CH₃)₃ | 55.0 | Morpholine H (axial) | 3.5 (m) |

| -C(C H₃)₃ | 30.0 | Morpholine H (equatorial) | 3.8 (m) |

| Morpholine C (adjacent to N) | 52.0 | -C(CH ₃)₃ | 1.5 (s) |

| Morpholine C (adjacent to O) | 67.0 | ||

| Note: These are illustrative values based on typical ranges for the respective functional groups and are not derived from actual experimental data for this specific compound. |

Calculation of Vibrational Frequencies and Intensities

Theoretical vibrational frequency calculations are used to predict the infrared (IR) spectrum of a molecule. researchgate.nettum.de This is typically done by first finding the molecule's minimum energy geometry through optimization and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). uit.no Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes, which describe the collective motions of the atoms for each vibration. youtube.comresearchgate.net

For this compound, these calculations can identify the characteristic stretching and bending frequencies. Key vibrations would include the C=S stretch of the thioamide, the C-N stretches within and connected to the morpholine ring, and various C-H bending and rocking modes. The calculated IR intensities for each mode help in predicting the appearance of the spectrum, indicating which peaks are expected to be strong or weak. Comparing the calculated spectrum to an experimental one can confirm the compound's identity and purity.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3400 | Medium |

| C-H Stretch (tert-butyl) | 2950 | Strong |

| C-H Stretch (morpholine) | 2850-2920 | Strong |

| C=S Stretch | 1250 | Strong |

| C-N Stretch (Thioamide) | 1480 | Medium-Strong |

| C-O-C Stretch (Morpholine) | 1115 | Strong |

| Note: These are illustrative values based on typical ranges for the respective functional groups and are not derived from actual experimental data for this specific compound. |

Structure-Reactivity Relationships from Computational Data

Computational chemistry is a powerful tool for exploring why a molecule reacts the way it does. By analyzing its electronic structure and modeling potential reaction pathways, a detailed understanding of its reactivity can be achieved.

Mechanistic Insights into Chemical Transformations via Reaction Pathway Calculations

Reaction pathway calculations allow chemists to model the transformation of reactants into products. These computations map the potential energy surface of a reaction, identifying the lowest energy path. This involves locating transition states—the high-energy points between reactants and products—and any intermediates that may be formed.

For this compound, one could investigate various transformations. For example, the hydrolysis of the thioamide group is a fundamental reaction. rsc.orglibretexts.orgasm.org Computational modeling could elucidate the mechanism, determining whether it proceeds via a neutral or acid/base-catalyzed pathway and identifying the structure of the tetrahedral intermediate. nih.gov Another example is the S-alkylation of the thioamide, a common reaction where an electrophile attacks the electron-rich sulfur atom. Reaction pathway calculations can provide the activation energies for these processes, predicting the feasibility and kinetics of the reaction under different conditions. researchgate.net

Understanding Electronic and Steric Effects on Reactivity

The reactivity of this compound is governed by a combination of electronic and steric effects. biu.ac.ilacs.org Computational methods provide quantitative measures of these properties.

Electronic Effects: Analysis of the molecule's electron distribution, through methods like Mulliken population analysis or by mapping the electrostatic potential, can reveal the most reactive sites. The thioamide group is electronically interesting; the nitrogen atoms are electron-donating, which increases the electron density on the sulfur atom, making it a soft nucleophile. Conversely, the thiocarbonyl carbon is electrophilic. The morpholine oxygen also influences the electronic landscape through its inductive electron-withdrawing effect.

Steric Effects: The most prominent steric feature of this molecule is the bulky tert-butyl group. This group can significantly hinder the approach of reactants to the adjacent thioamide nitrogen and the thiocarbonyl group. acs.org Computational methods can quantify this steric hindrance, for example, by generating steric maps or by calculating the energy penalty associated with the approach of a reactant from different directions. This steric bulk can influence regioselectivity, favoring attack at less hindered positions, and can also affect the conformational preferences of the molecule, which in turn impacts reactivity. The interplay between the electron-donating nature of the morpholine nitrogen and the steric hindrance of the tert-butyl group ultimately dictates the molecule's chemical behavior. e3s-conferences.org

V. in Vitro Biological Activity Studies and Mechanistic Insights of N Tert Butylmorpholine 4 Carbothioamide and Analogues

Assessment of Antimicrobial Potency in In Vitro Models

The antimicrobial landscape is in constant need of novel scaffolds to combat the rise of resistant pathogens. Morpholine-4-carbothioamide (B78428) derivatives have emerged as a promising class of compounds, with studies indicating a broad spectrum of activity.

While specific data on the antibacterial efficacy of N-tert-butylmorpholine-4-carbothioamide against Bacillus subtilis and Escherichia coli are not extensively detailed in the available literature, research on analogous N-acyl-morpholine-4-carbothioamides provides valuable insights. A study on a series of these analogues demonstrated notable activity against a panel of bacteria. nih.gov For instance, certain derivatives exhibited significant zones of inhibition against various Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potential of these compounds is often attributed to the presence of the thiourea (B124793) moiety, which is a well-known pharmacophore in medicinal chemistry. nih.govresearchgate.net The mechanism of action for thiourea derivatives can be multifaceted, including the potential to inhibit essential bacterial enzymes like DNA gyrase. nih.govfip.org

Interactive Table: Antibacterial Activity of N-Acyl-Morpholine-4-Carbothioamide Analogues nih.gov

| Compound Analogue | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| N-(benzoyl)morpholine-4-carbothioamide | Staphylococcus aureus | 9.80 |

| N-(4-nitrobenzoyl)morpholine-4-carbothioamide | Staphylococcus aureus | 10.50 |

| N-(2-chlorobenzoyl)morpholine-4-carbothioamide | Bacillus subtilis | 9.50 |

| N-(4-methylbenzoyl)morpholine-4-carbothioamide | Escherichia coli | 8.90 |

Note: This table presents data for analogue compounds to illustrate the potential antibacterial activity of the chemical class, as specific data for this compound was not available in the reviewed sources.

Interactive Table: Antifungal Activity of N-Acyl-Morpholine-4-Carbothioamide Analogues researchgate.net

| Compound Analogue | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| N-(4-nitrobenzoyl)morpholine-4-carbothioamide | Aspergillus flavus | 16.50 |

| N-(4-bromobenzoyl)morpholine-4-carbothioamide | Aspergillus flavus | 17.20 |

| N-(4-nitrobenzoyl)morpholine-4-carbothioamide | Fusarium solani | 18.20 |

Note: This table presents data for analogue compounds to illustrate the potential antifungal activity of the chemical class, as specific data for this compound was not available in the reviewed sources.

Thiourea derivatives have been a significant area of research in the development of new antitubercular agents. nih.govresearchgate.netnih.gov Numerous studies have demonstrated the potent activity of various thiourea-containing compounds against the Mycobacterium tuberculosis H37Rv strain. nih.govresearchgate.net The mechanism of action is often linked to the inhibition of essential mycobacterial enzymes. researchgate.net Although specific studies on the antimycobacterial activity of this compound against the H37Rv strain are not prominently reported, the established activity of the broader thiourea class suggests that this compound could be a candidate for such investigations. nih.govup.ac.za

In Vitro Cytotoxicity and Antiproliferative Activity Research

The evaluation of cytotoxicity is a critical step in the development of any potential therapeutic agent. For this compound and its analogues, this involves assessing their effects on various cancer cell lines and understanding the fundamental mechanisms of cell viability and growth inhibition.

While specific cytotoxic data for this compound against HeLa, A549 lung carcinoma, Hep G2 hepatocyte carcinoma, and Ehrlich Ascites Carcinoma (EAC) cell lines are not available in the reviewed scientific literature, the broader class of thiourea derivatives has been extensively studied for its anticancer properties against these and other cell lines. mdpi.comnih.govresearchgate.netjksus.org For instance, various substituted thioureas have shown significant cytotoxic effects against HeLa cells, A549 lung cancer cells, and HepG2 liver cancer cells. mdpi.comresearchgate.netjksus.org The presence of different substituents on the thiourea backbone plays a crucial role in modulating the cytotoxic potency and selectivity. mdpi.comnih.gov

Standard in vitro assays are employed to quantify the cytotoxic and antiproliferative effects of compounds like this compound and its analogues.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of living cells. This assay is a primary screening tool to determine the IC50 (half-maximal inhibitory concentration) values of potential anticancer compounds. researchgate.netnih.gov

The Trypan Blue Dye Exclusion Assay is another common method for determining cell viability. nih.govyenepoya.res.in This assay is based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead or non-viable cells with compromised membranes take up the dye and appear blue under a microscope. nih.govyenepoya.res.inaatbio.com This allows for the direct counting of viable and non-viable cells in a population after treatment with a test compound. nih.govnih.govresearchgate.net

While specific results from these assays for this compound are not documented in the available research, these are the standard methods that would be utilized to evaluate its cytotoxic potential.

Investigation of Apoptosis and Necrosis Induction in Cell Culture (e.g., flow cytometry, caspase activation, c-PARP levels)

While direct studies investigating apoptosis and necrosis induction by this compound are not prominently available in public literature, research on complex analogues incorporating the morpholine (B109124) moiety provides significant insights. For instance, studies on advanced kinase inhibitors that contain a morpholine group have demonstrated the ability to trigger programmed cell death, or apoptosis.

One such highly selective Bruton's tyrosine kinase (BTK) inhibitor, which features a morpholine-4-carbonyl group, was shown to induce apoptosis in lymphoma cell lines. nih.gov The investigation into its mechanism revealed that the compound arrested the cell cycle in the G0/G1 phase, a common precursor to apoptosis. nih.gov This process of programmed cell death is typically confirmed by observing key molecular markers.

In many apoptosis studies, techniques like flow cytometry are used to quantify the percentage of apoptotic cells. A critical event in the apoptotic cascade is the activation of a family of enzymes called caspases. The activation of "executioner" caspases, such as caspase-3, leads to the cleavage of specific cellular proteins, including poly(ADP-ribose) polymerase (PARP). The detection of cleaved PARP (c-PARP) is a widely accepted hallmark of apoptosis. nih.gov For example, in studies of other kinase inhibitors, the induction of apoptosis was confirmed by detecting the cleavage of caspase-8 and -3, as well as PARP. nih.gov

The table below illustrates typical findings from studies on related compounds that induce apoptosis, demonstrating the type of data generated.

| Cell Line | Treatment Compound | Method | Observed Effect | Reference |

| U2932, Pfeiffer | BTK Inhibitor with Morpholine Moiety | Cell Cycle Analysis | Arrested cell cycle in G0/G1 phase and induced apoptosis | nih.gov |

| Glioma Cells | TRAIL | Caspase/PARP Analysis | Activation of caspase-8 and -3, PARP cleavage | nih.gov |

Receptor Modulation and Specific Target Interaction Studies (In Vitro)

The interaction of this compound and its analogues with specific protein targets is crucial for understanding their mechanism of action. This subsection explores their effects on key receptors and enzymes involved in cellular signaling.

Currently, there is a lack of specific published research evaluating this compound as an antagonist of the Retinoid X Receptor Alpha (RXRα). RXRs are nuclear receptors that play a pivotal role in regulating gene expression related to development, differentiation, and metabolism. nih.gov RXR antagonists are compounds that bind to the receptor but prevent its activation, thereby blocking its biological function. nih.gov The design of such antagonists often involves creating molecules with specific structural features that allow them to occupy the ligand-binding pocket without inducing the conformational changes necessary for receptor activation. nih.gov While the thiourea scaffold, related to the carbothioamide core, is present in various receptor modulators, dedicated studies linking this compound to RXRα antagonism are needed to determine any potential activity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.govmdpi.com Inhibitors of VEGFR-2 kinase are therefore valuable as anticancer agents. nih.gov While direct enzymatic assays on this compound against VEGFR-2 are not found in the reviewed literature, studies on other molecular scaffolds provide context. For instance, in the development of novel VEGFR-2 inhibitors, structure-activity relationship (SAR) studies have examined the impact of various substituents, including aliphatic groups like tert-butyl. nih.gov In one series of triazolo-quinoxaline derivatives, a compound with a tert-butyl moiety showed an IC₅₀ value of 11.8 nM, indicating potent inhibition, although an ethyl group was found to be optimal in that particular series. nih.gov

Typical assays for VEGFR-2 inhibition involve measuring the enzyme's ability to phosphorylate a substrate in the presence of the test compound. The results are often presented as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

To understand the selectivity of a compound, it is often screened against a broad panel of enzymes. This is particularly important for kinase inhibitors. researchgate.net A highly selective, irreversible BTK inhibitor (CHMFL-BTK-01) that incorporates both a morpholine and a tert-butyl group in its structure was profiled against a panel of 468 kinases. nih.gov At a concentration of 1 µM, this compound demonstrated remarkable selectivity, potently inhibiting BTK while showing minimal interaction with other kinases. nih.gov This high selectivity is a desirable trait, as off-target effects are often responsible for adverse side effects of drugs. nih.gov The data underscores the potential for scaffolds containing morpholine and tert-butyl groups to be developed into highly specific enzyme inhibitors.

The table below summarizes the high selectivity profile observed for the BTK inhibitor analogue.

Table: Kinase Inhibition Selectivity Profile of CHMFL-BTK-01 nih.gov A KINOMEscan was performed at a 1 µM concentration of the compound.

| Kinase Target | Result | Potency (IC₅₀) |

|---|---|---|

| BTK | Hit | 7 nM |

| BMX | Hit | - |

| JAK3 | Hit | - |

| EGFR | Hit | - |

Structure-Activity Relationship (SAR) Derivation from In Vitro Data

Structure-activity relationship (SAR) studies aim to identify which parts of a molecule are essential for its biological effects. By comparing the activity of various analogues, researchers can deduce the importance of specific functional groups.

For the this compound scaffold, several structural features are key to its potential biological activities, as inferred from studies on its analogues. nih.govnih.govnih.gov

The Morpholine Ring: This heterocyclic ring is a common feature in many biologically active compounds, including approved drugs. Its inclusion can improve physicochemical properties such as solubility and metabolic stability. In the context of kinase inhibitors, the morpholine group can form crucial hydrogen bonds within the enzyme's active site, contributing to binding affinity and selectivity. nih.gov

The Carbothioamide (Thiourea) Core: The N-C(=S)-N core is a versatile functional group. It is known to be an effective hydrogen bond donor and can participate in various binding interactions with biological targets. nih.gov In some series of N-acyl-morpholine-4-carbothioamides, the nature of the acyl group attached to this core significantly influences antimicrobial and antioxidant activity. nih.govproquest.com

The N-tert-butyl Group: This bulky, lipophilic group can have a profound impact on a molecule's activity. In SAR studies of various receptor antagonists and enzyme inhibitors, the size and shape of such alkyl groups are often critical for fitting into specific hydrophobic pockets within the target protein. nih.govnih.gov For example, in a series of VEGFR-2 inhibitors, the substitution with a tert-butyl group resulted in a potent compound. nih.gov Similarly, in studies of TRPV1 receptor antagonists, a tert-butylbenzyl group was a key component of the pharmacophore. nih.gov The presence of this group in this compound suggests it plays a significant role in defining its interactions with biological targets.

Rational Design Principles for Optimized Analogues Based on In Vitro Findings

The rational design of optimized analogues of this compound is fundamentally guided by the structure-activity relationships (SAR) derived from in vitro biological evaluations of a series of N-acyl-morpholine-4-carbothioamides. These studies, which assess the antimicrobial and antioxidant potentials of synthesized compounds, provide crucial insights into the structural requirements for enhanced biological activity. By systematically modifying the acyl group attached to the morpholine-4-carbothioamide scaffold, researchers can identify key chemical features that potentiate the desired therapeutic effects.

A study on a series of N-acyl-morpholine-4-carbothioamides (5a-5j) has been instrumental in elucidating the SAR for this class of compounds. nih.govresearchgate.net The in vitro antibacterial and antifungal activities, along with antioxidant properties, were evaluated, and the findings were further supported by computational docking studies to predict the binding interactions with biological targets such as RNA. nih.govresearchgate.net

Key Research Findings:

The in vitro antimicrobial screening of the N-acyl-morpholine-4-carbothioamide analogues revealed a significant variation in activity based on the nature of the substituent on the acyl group. The results indicated that both the electronic properties and the steric bulk of the substituents play a crucial role in determining the antimicrobial potency.

For instance, in antibacterial assays against various strains, compounds with specific substitutions demonstrated superior activity compared to the standard drug, ampicillin. Similarly, in antifungal tests, certain analogues exhibited greater efficacy than the reference drug, amphotericin B. These findings underscore the therapeutic potential of this chemical scaffold and provide a basis for the rational design of more effective antimicrobial agents.

Notably, compounds 5a (N-(2,4-dichlorobenzoyl)morpholine-4-carbothioamide) and 5j (N-(4-(dimethylamino)benzoyl)morpholine-4-carbothioamide) emerged as particularly potent antimicrobial agents from the series. nih.govresearchgate.net The in vitro data, complemented by in silico docking simulations, suggested that these compounds could serve as lead candidates for the development of novel RNA inhibitors. nih.govresearchgate.net The docking studies for compound 5a further reinforced its potential as an inhibitor. nih.govresearchgate.net

Based on these in vitro findings and computational analyses, several rational design principles for the development of optimized analogues can be proposed:

Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring of the N-acyl moiety are critical determinants of biological activity. The high potency of the 2,4-dichloro substituted analogue (5a ) suggests that electron-withdrawing groups at these positions enhance antibacterial and antifungal activities. This could be attributed to altered electronic distribution within the molecule, leading to more favorable interactions with the target site. The strong performance of the 4-dimethylamino substituted analogue (5j ) indicates that electron-donating groups can also confer significant antimicrobial properties, possibly through a different binding mechanism.

Exploration of Aromatic and Heterocyclic Acyl Groups: The initial series focused primarily on substituted benzoyl groups. A rational approach for optimization would involve the synthesis and in vitro evaluation of analogues bearing a wider variety of aromatic and heterocyclic acyl moieties. This could lead to the discovery of novel compounds with improved potency, a broader spectrum of activity, or a more favorable selectivity profile.

Modification of the Linker: The carbothioamide linker is a key structural element. Systematic modifications, such as replacing the sulfur atom with oxygen (to form a carboxamide) or altering the length and flexibility of the linker, could provide valuable SAR data. These changes would influence the molecule's conformation and its ability to form hydrogen bonds and other interactions with the biological target.

Computational Modeling as a Predictive Tool: The successful use of molecular docking to rationalize the in vitro activity of lead compounds 5a and 5j highlights the importance of computational methods in the design process. nih.govresearchgate.net Future optimization efforts should leverage in silico tools to predict the binding affinity and mode of interaction of newly designed analogues, allowing for the prioritization of synthetic targets with the highest probability of success.

The following interactive data tables summarize the in vitro antimicrobial activity for the series of N-acyl-morpholine-4-carbothioamide analogues, which forms the basis for these rational design principles.

Interactive Data Table: In Vitro Antibacterial Activity of N-acyl-morpholine-4-carbothioamide Analogues (5a-5j)

| Compound | R-Group | S. aureus (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |

| 5a | 2,4-dichlorobenzoyl | 10.50 | 9.80 | 9.50 |

| 5b | 4-chlorobenzoyl | 8.50 | 8.10 | 7.80 |

| 5c | 2-chlorobenzoyl | 8.20 | 7.90 | 7.60 |

| 5d | 4-methylbenzoyl | 7.90 | 7.50 | 7.20 |

| 5e | 2-methylbenzoyl | 7.60 | 7.20 | 6.90 |

| 5f | 4-nitrobenzoyl | 9.20 | 8.80 | 8.50 |

| 5g | 3-nitrobenzoyl | 8.90 | 8.50 | 8.20 |

| 5h | benzoyl | 7.20 | 6.80 | 6.50 |

| 5i | 2-nitrobenzoyl | 8.70 | 8.30 | 8.00 |

| 5j | 4-(dimethylamino)benzoyl | 10.20 | 9.50 | 9.20 |

| Ampicillin | - | 9.80 | 9.20 | 8.90 |

Interactive Data Table: In Vitro Antifungal Activity of N-acyl-morpholine-4-carbothioamide Analogues (5a-5j)

| Compound | R-Group | A. niger (Zone of Inhibition, mm) | F. solani (Zone of Inhibition, mm) |

| 5a | 2,4-dichlorobenzoyl | 17.50 | 18.20 |

| 5b | 4-chlorobenzoyl | 15.80 | 16.50 |

| 5c | 2-chlorobenzoyl | 15.50 | 16.20 |

| 5d | 4-methylbenzoyl | 14.90 | 15.60 |

| 5e | 2-methylbenzoyl | 14.60 | 15.30 |

| 5f | 4-nitrobenzoyl | 16.80 | 17.50 |

| 5g | 3-nitrobenzoyl | 16.50 | 17.20 |

| 5h | benzoyl | 14.20 | 14.90 |

| 5i | 2-nitrobenzoyl | 16.30 | 17.00 |

| 5j | 4-(dimethylamino)benzoyl | 17.80 | 18.50 |

| Amphotericin B | - | 17.20 | 17.90 |

These in vitro findings provide a solid foundation for the rational design of second-generation analogues with potentially superior antimicrobial properties, illustrating a classic example of the iterative cycle of design, synthesis, and testing that drives modern medicinal chemistry.

Vi. Advanced Applications and Future Research Directions in Chemical Science

Role as Synthetic Intermediates in Complex Organic Synthesis

The utility of N-tert-butylmorpholine-4-carbothioamide as an intermediate is a cornerstone of its application in chemical synthesis, allowing chemists to build intricate molecular frameworks.

The molecular structure of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The thiocarbamide group (-NH-C(=S)-N<) is a reactive functional group that can participate in a wide range of cyclization reactions. This functionality allows for the construction of more complex ring systems, which are prevalent in pharmaceutically active molecules and functional materials. The compound serves as a readily available starting material for creating novel chemical entities for research and development. synhet.com

Beyond being a simple precursor, this compound and its derivatives are employed as key reagents in the assembly of advanced chemical architectures. Research on related morpholine-4-carbothioamide (B78428) structures demonstrates their capacity to form complex molecular arrangements. For instance, derivatives have been used to create new polymorphs with numerous crystallographically independent molecules, forming elaborate 2D and 3D networks through a series of hydrogen bonds and van der Waals interactions. otago.ac.nz

Furthermore, modified versions, such as N-allylmorpholine-4-carbothioamide, have been synthesized to act as ligands for the construction of coordination polymers. researchgate.net In one example, this ligand coordinates with silver(I) ions through both its sulfur atom and the double bond of its allyl group, forming stable one-dimensional polymeric chains. researchgate.net This ability to direct the formation of ordered, multi-component structures highlights its role in creating materials with potentially novel properties.

Emerging Research Avenues in this compound Chemistry

The field is continually evolving, with new research focusing on sustainability, materials science, and the application of cutting-edge computational methods.

A significant push in modern chemistry is the development of environmentally benign synthetic processes. For morpholine-containing compounds, research has focused on replacing hazardous reagents with greener alternatives. For example, dimethyl carbonate (DMC) has been investigated as a non-toxic methylating agent to replace hazardous methyl halides in the synthesis of N-methylmorpholine. asianpubs.org Other innovative, high-yield protocols for creating morpholines from 1,2-amino alcohols utilize inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663), showcasing a redox-neutral pathway that aligns with green chemistry principles. chemrxiv.org These sustainable approaches, while demonstrated for related morpholines, represent a key future direction for the industrial synthesis of this compound, aiming to reduce waste and improve safety. asianpubs.orgchemrxiv.org

The potential for this compound in materials science is a burgeoning area of investigation. Its classification by chemical suppliers under "Material Building Blocks" and "Polymer Science" suggests its utility in these fields. bldpharm.com The demonstrated ability of a closely related analogue, N-allylmorpholine-4-carbothioamide, to form metal-organic coordination polymers is a prime example of its application in creating advanced materials. researchgate.net These polymers, where the organic ligand bridges metal centers to form extended networks, can possess unique electronic, magnetic, or porous properties. researchgate.net Future research may explore the incorporation of the this compound scaffold into other polymeric systems to develop new functional materials.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. youtube.com For a compound like this compound, these computational tools offer immense potential. ML models can be trained on existing chemical data to predict the biological activities, physicochemical properties (such as absorption, distribution, metabolism, and excretion), and potential toxicity of novel derivatives built from this scaffold. youtube.com

Furthermore, generative AI models can facilitate de novo design, proposing entirely new molecules based on the this compound framework that are optimized for a specific biological target. youtube.com By using self-supervised learning on vast datasets of molecular structures and experimental outcomes, AI can identify subtle structure-activity relationships, accelerating the discovery and optimization of new compounds for pharmaceutical or material science applications and reducing reliance on time-consuming and expensive screening processes. youtube.com

Compound Data

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 14294-00-9 | synhet.com, sigmaaldrich.com, bldpharm.com, smallmolecules.com |

| Molecular Formula | C₉H₁₈N₂OS | sigmaaldrich.com, bldpharm.com |

| Molecular Weight | 202.32 g/mol | sigmaaldrich.com, bldpharm.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 83 - 86 °C | sigmaaldrich.com |

| Purity | >90% | sigmaaldrich.com, smallmolecules.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-tert-Butylmorpholine-4-carboxamide |

| N-methylmorpholine |

| Dimethyl carbonate |

| Ethylene sulfate |

| N-allylmorpholine-4-carbothioamide |

| N-benzoyl-morpholine-4-carbothioamide |

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing and characterizing N-tert-butylmorpholine-4-carbothioamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amidation and thiourea formation. Key steps include:

Amine activation : Reacting tert-butylamine with a morpholine-carboxylic acid derivative.

Thioamide formation : Introducing a thiocarbonyl group under controlled conditions (e.g., using Lawesson’s reagent).

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) assesses purity .

Q. What parameters are critical for optimizing the synthesis of this compound?

- Methodological Answer : Reaction parameters include:

- Temperature : Elevated temperatures (60–80°C) accelerate reactions but may degrade thermally sensitive intermediates.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility.

- Catalyst selection : Acid/base catalysts (e.g., HATU, DCC) improve coupling efficiency.

Systematic optimization via design of experiments (DoE) is recommended to balance yield and purity .

Advanced Research Questions

Q. How can researchers address the limited published data on this compound?

- Methodological Answer : Leverage structural analogs (e.g., tert-butyl carbamate derivatives or morpholine-containing compounds) to infer reactivity and bioactivity. For example:

- Computational modeling : Molecular docking studies predict binding affinities using PubChem data (e.g., DTXSID90647706) .

- Comparative analysis : Cross-reference synthesis protocols of morpholine-pyridine hybrids (e.g., N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide) for reaction condition insights .

Q. What advanced techniques improve the scalability of this compound synthesis?

- Methodological Answer :

- Continuous flow chemistry : Enhances reproducibility and reduces side reactions via precise control of residence time and mixing .

- In-line analytics : Real-time monitoring using FTIR or Raman spectroscopy detects intermediates, enabling rapid optimization .

Q. How can biological activity be systematically assessed for this compound?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) or cytotoxicity using cell lines.

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., tert-butyl or morpholine groups) to identify pharmacophores .

Q. What strategies resolve contradictions in experimental data for novel thiourea derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.